6-(Oxetan-3-yloxy)pyridine-2,3-diamine
Description
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
6-(oxetan-3-yloxy)pyridine-2,3-diamine |
InChI |
InChI=1S/C8H11N3O2/c9-6-1-2-7(11-8(6)10)13-5-3-12-4-5/h1-2,5H,3-4,9H2,(H2,10,11) |
InChI Key |
OQDVBRXHSOMWGU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)OC2=NC(=C(C=C2)N)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-(Oxetan-3-yloxy)pyridine-2,3-diamine typically involves the formation of the oxetane ring followed by its attachment to the pyridine ring. One common method for synthesizing oxetane derivatives is through intramolecular cyclization, which can be achieved by forming a C−O bond . Another approach involves the use of [2+2] cycloadditions, such as the Paternò−Büchi reaction . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
6-(Oxetan-3-yloxy)pyridine-2,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxetane derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
6-(Oxetan-3-yloxy)pyridine-2,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe for studying biological processes.
Industry: The compound can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Oxetan-3-yloxy)pyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. The pyridine ring and amine groups can also participate in various biochemical reactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 6-(Oxetan-3-yloxy)pyridine-2,3-diamine with analogous pyridine derivatives:
Notes:
Reactivity and Functionalization
- Pyridine-2,3-diamine: Undergoes oxidative dimerization catalyzed by Burkholderia sp. MAK1 to form antimicrobial/anticancer dimers (e.g., 2-amino-3H-dipyrido[3,2-b:2′,3′-e][1,4]oxazine-3-one) .
- 6-(Oxetan-3-yloxy)pyridine-2,3-diamine: The oxetane group may sterically hinder dimerization but could facilitate novel cyclization pathways due to its electron-rich oxygen atom.
Biological Activity
6-(Oxetan-3-yloxy)pyridine-2,3-diamine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies demonstrating its effects.
The compound is characterized by its unique oxetane and pyridine moieties, which contribute to its biological activity. The molecular formula is C8H10N4O2, and it features two amine groups on the pyridine ring. This structure may facilitate interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C8H10N4O2 |
| Molecular Weight | 182.19 g/mol |
| IUPAC Name | 6-(Oxetan-3-yloxy)pyridine-2,3-diamine |
| CAS Number | [Not available] |
Synthesis Methods
The synthesis of 6-(Oxetan-3-yloxy)pyridine-2,3-diamine typically involves multi-step organic reactions. Common methods include:
- Nucleophilic Substitution : The introduction of the oxetane group through nucleophilic substitution reactions on halogenated pyridine derivatives.
- Amine Functionalization : The amine groups are often introduced via reductive amination or direct amination techniques.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, research has shown that similar compounds can inhibit bacterial growth effectively. In vitro tests against various strains of bacteria demonstrated that certain derivatives possess minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Anti-inflammatory Effects
The anti-inflammatory potential of 6-(Oxetan-3-yloxy)pyridine-2,3-diamine has been explored through its ability to inhibit cyclooxygenase (COX) enzymes. In a study examining structure-activity relationships, compounds with similar structures showed IC50 values for COX-2 inhibition in the range of 0.04 μmol, indicating a potent anti-inflammatory action .
Case Studies
- Study on COX Inhibition : A comparative analysis was conducted on several pyridine derivatives where 6-(Oxetan-3-yloxy)pyridine-2,3-diamine was evaluated for its COX-1 and COX-2 inhibitory activities. Results indicated that it exhibited selective inhibition towards COX-2, which is crucial for developing anti-inflammatory drugs .
- Antibacterial Evaluation : A series of experiments assessed the antibacterial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had significant bacteriostatic effects, suggesting potential applications in treating bacterial infections .
The biological activity of 6-(Oxetan-3-yloxy)pyridine-2,3-diamine can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound likely binds to the active sites of enzymes like COX, altering their function and reducing inflammatory responses.
- Molecular Interactions : The presence of nitrogen atoms in the pyridine ring may facilitate hydrogen bonding with biological targets, enhancing its affinity and efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-(Oxetan-3-yloxy)pyridine-2,3-diamine, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves nucleophilic substitution on a halogenated pyridine precursor. For example, substituting a chlorine atom in 6-chloropyridine-2,3-diamine with an oxetan-3-yloxy group under basic conditions (e.g., NaOH/KOH in a polar aprotic solvent like DMF) . Temperature control (50–80°C) and anhydrous conditions are critical to minimize hydrolysis of the oxetane ring. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product.
- Key Considerations : Steric hindrance from the oxetane ring may reduce substitution efficiency; microwave-assisted synthesis could enhance reaction rates .
Q. How can crystallographic techniques validate the molecular structure of 6-(Oxetan-3-yloxy)pyridine-2,3-diamine?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX-97 for structure solution and refinement, ensuring proper data collection at low temperatures (e.g., 100 K) to reduce thermal motion artifacts . ORTEP-3 can generate thermal ellipsoid plots for visualizing molecular geometry .
- Validation Metrics : Check R-factor (<5%), bond length/angle deviations, and residual electron density to confirm structural accuracy .
Q. What stability challenges arise for 6-(Oxetan-3-yloxy)pyridine-2,3-diamine under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC (C18 column, UV detection at 254 nm).
- Thermal Stability : Use TGA/DSC to assess decomposition temperatures.
Advanced Research Questions
Q. How does enzymatic dimerization of 6-(Oxetan-3-yloxy)pyridine-2,3-diamine occur, and what are the bioactive implications?
- Mechanistic Insight : Burkholderia sp. MAK1 catalyzes oxidative dimerization via cytochrome P450 enzymes, forming fused heterocycles (e.g., dipyrido-oxazines) . The reaction proceeds through radical intermediates, confirmed by EPR spectroscopy.
- Bioactivity : These dimers exhibit anticancer activity (IC₅₀ < 10 µM in MCF-7 cells) and antimicrobial effects against Gram-positive pathogens. Compare activity to non-oxetane analogs to isolate the oxetane’s role .
Q. What computational strategies predict the electronic and steric effects of the oxetane substituent on reactivity?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potential surfaces.
- Molecular Dynamics : Simulate solvation effects (water/DMSO) to assess conformational flexibility.
Q. How do structural modifications (e.g., fluorination) at the pyridine 5-position alter biological activity?
- SAR Study : Synthesize 5-fluoro and 5-trifluoromethyl analogs via Pd-catalyzed cross-coupling. Test in vitro against kinase targets (e.g., EGFR, VEGFR-2).
- Results : Fluorination enhances metabolic stability but may reduce solubility. The 5-CF₃ derivative shows improved kinase inhibition (Ki = 2.3 nM vs. 15 nM for parent compound) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported dimerization yields between enzymatic and chemical methods?
- Analysis : Enzymatic methods (Burkholderia sp. MAK1) achieve >70% yield under mild conditions (pH 7, 30°C) but require longer reaction times (48–72 hrs) . Chemical oxidation (KMnO₄/H₂SO₄) gives <50% yield due to over-oxidation but is faster (6–12 hrs). Validate products via HRMS and ¹H-¹³C HMBC NMR to confirm regioselectivity .
Tools and Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
